2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone

Catalog No.
S13373056
CAS No.
53391-21-2
M.F
C8H9ClN2O3
M. Wt
216.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanon...

CAS Number

53391-21-2

Product Name

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone

IUPAC Name

2-chloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

InChI

InChI=1S/C8H9ClN2O3/c1-2-10-6(7(12)5-9)3-4-8(10)11(13)14/h3-4H,2,5H2,1H3

InChI Key

YRIBINMXSWLLOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1[N+](=O)[O-])C(=O)CCl

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C8H9ClN2O3C_8H_9ClN_2O_3 and a molecular weight of 216.62 g/mol. It is characterized by the presence of a chloro group and a nitro-substituted pyrrole ring, which contributes to its unique chemical properties. The compound's structure includes a chloroacetyl moiety linked to a pyrrole derivative, making it of interest in various chemical and biological applications.

The reactivity of 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone can be attributed to its electrophilic chloroacetyl group, which can participate in nucleophilic substitution reactions. Additionally, the nitro group on the pyrrole ring can undergo reduction reactions, leading to the formation of amine derivatives. These reactions expand the potential for synthesizing various derivatives that may exhibit distinct biological activities.

Synthesis of 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Pyrrole Ring: Starting with appropriate precursors such as ethyl acetoacetate and nitro compounds, pyrrole can be synthesized through cyclization reactions.
  • Chlorination: The resulting pyrrole derivative can then be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
  • Acetylation: Finally, acetylation can be performed using acetic anhydride or acetyl chloride to yield the final product.

The unique structure of 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone makes it suitable for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone could focus on its binding affinity with biological targets, such as enzymes or receptors relevant in disease pathways. Investigating these interactions would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone, including:

Compound NameMolecular FormulaNotable Features
2-ChloroacetophenoneC8H7ClOC_8H_7ClOSimple ketone structure; used in organic synthesis
5-NitropyrroleC4H4N2O2C_4H_4N_2O2Contains nitro group; exhibits biological activity
N-EthylpyrroleC7H9NC_7H_9NAlkylated pyrrole; used in pharmaceuticals

Uniqueness: The presence of both chloro and nitro groups in 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone distinguishes it from other similar compounds, potentially enhancing its reactivity and biological profile compared to simpler analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

216.0301698 g/mol

Monoisotopic Mass

216.0301698 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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